molecular formula C11H16N2O6 B558416 Boc-Gly-OSu CAS No. 3392-07-2

Boc-Gly-OSu

Cat. No. B558416
Key on ui cas rn: 3392-07-2
M. Wt: 272,25 g/mole
InChI Key: LJCWRJYVPJJTMB-UHFFFAOYSA-N
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Patent
US08153759B2

Procedure details

Boc-Gly-OH (1.54 g, 8.82 mmol) was put in a 500-mL eggplant flask and dissolved in distilled CHCl3. Then, DCU (2.18 g, 10.6 mmol) and HOSu (1.21 g, 10.6 mmol) were added thereto, and the stirring was started under cooling. After having been left standing overnight, the completion of the reaction was confirmed with TLC and the resultant was concentrated. After filtered, DCUrea was dissolved in AcOEt and the reprecipitated DCUrea was filtered. After that, the filtrate was concentrated and recrystallized with AcOEt-distilled Et2O twice, whereby Boc-Gly-OSu was obtained. The yield was 1.74 g (63.9%). 1H NMR (CDCl3, 300 MHz): 5.04 (1H, Boc-Gly NH); 4.27, 4.23 (2H, Gly αCH2); 2.79 (4H, OSu); 1.40 (9H, Boc t-Bu).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([OH:5])=[O:4].O[N:14]1[C:19](=[O:20])[CH2:18][CH2:17][C:15]1=[O:16]>C(Cl)(Cl)Cl>[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([O:5][N:14]1[C:19](=[O:20])[CH2:18][CH2:17][C:15]1=[O:16])=[O:4]

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
N(CC(=O)O)C(=O)OC(C)(C)C
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
ON1C(=O)CCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
WAIT
Type
WAIT
Details
After having been left
CONCENTRATION
Type
CONCENTRATION
Details
the resultant was concentrated
FILTRATION
Type
FILTRATION
Details
After filtered
DISSOLUTION
Type
DISSOLUTION
Details
DCUrea was dissolved in AcOEt
FILTRATION
Type
FILTRATION
Details
the reprecipitated DCUrea was filtered
CONCENTRATION
Type
CONCENTRATION
Details
After that, the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized with AcOEt-
DISTILLATION
Type
DISTILLATION
Details
distilled Et2O twice

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(CC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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